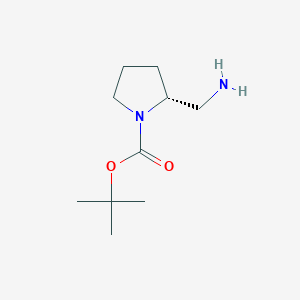

(R)-1-Boc-2-(aminomethyl)pyrrolidine

Descripción

The exact mass of the compound (R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGXYCNKQQJEED-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363710 | |

| Record name | tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259537-92-3 | |

| Record name | tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-Boc-2-(aminomethyl)pyrrolidine: A Technical Guide to Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-(aminomethyl)pyrrolidine, also known as tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate, is a chiral pyrrolidine derivative that has emerged as a crucial building block in medicinal chemistry and asymmetric synthesis. Its structure, featuring a pyrrolidine ring with a Boc-protected nitrogen and a primary aminomethyl group at the C2 position, makes it a versatile scaffold for the synthesis of complex molecules, including pharmaceutical agents and chiral catalysts. This technical guide provides an in-depth overview of its structure, physicochemical properties, and a detailed experimental protocol for its multi-step synthesis.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and an aminomethyl substituent at the second position, with the stereochemistry at this chiral center being (R).

Physicochemical Properties of this compound and Intermediates

| Property | (R)-1-Boc-2-(hydroxymethyl)pyrrolidine | (R)-1-Boc-2-(azidomethyl)pyrrolidine | This compound |

| IUPAC Name | tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | tert-butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate | tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate |

| Synonyms | N-Boc-D-prolinol | - | (R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine |

| CAS Number | 83435-58-9[1] | 259537-91-2[2][3][4] | 259537-92-3 |

| Molecular Formula | C₁₀H₁₉NO₃[1] | C₁₀H₁₈N₄O₂[2][3][4] | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 201.26 g/mol [1] | 226.28 g/mol [2][3][4] | 200.28 g/mol |

| Appearance | Solid[1] | Clear colorless liquid[2][3] | Slightly soluble in water[5] |

| Melting Point | 60-64 °C[1] | Not available | Not available |

| Boiling Point | Not available | Not available | 98-110 °C at 1 mmHg[5] |

| Optical Rotation | +50° (c=1.3 in Chloroform)[1] | +48.5 ± 1° (c=1 in Chloroform)[2][3] | +47° (c=1 in Chloroform)[5] |

Synthesis of this compound

A common and effective method for the synthesis of this compound proceeds via a three-step sequence starting from the commercially available N-Boc-(R)-prolinol. This pathway involves the activation of the primary alcohol, nucleophilic substitution with an azide, and subsequent reduction to the desired primary amine.

References

- 1. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1512534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reduction of a Ketone by Sodium Tetrahydridoborate â A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction [article.sapub.org]

- 4. datapdf.com [datapdf.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Physicochemical Properties of (R)-1-Boc-2-(aminomethyl)pyrrolidine

This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-1-Boc-2-(aminomethyl)pyrrolidine, a chiral building block essential for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support laboratory work and decision-making.

Core Physicochemical Data

This compound, with the CAS number 259537-92-3, is a versatile intermediate in organic synthesis.[1][2][3] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | C₁₀H₂₀N₂O₂ | |

| Molecular Weight | 200.28 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid or solid | The compound can exist as a low-melting solid. |

| Boiling Point | 98-110 °C at 1 mmHg | [5][6] |

| Melting Point | Not available | Often handled as a liquid at room temperature. |

| Density | ~1.04 g/cm³ | [1] |

| Solubility | Slightly soluble in water. Miscible with N-methylpyrrolidinone. | [5] |

| pKa | 9.91 ± 0.29 (Predicted) | This value is predicted for the primary amine.[1] |

| logP | 0.7 (Predicted) | [3] |

| Optical Rotation | +47° (c=1 in Chloroform) | [5] |

| Refractive Index | 1.4670-1.4710 | [7] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for this compound.

Melting Point Determination (Capillary Method)

Given that this compound can be a low-melting solid, a capillary melting point apparatus can be used for precise determination.

-

Sample Preparation : A small amount of the dried, powdered sample is loaded into a capillary tube to a height of 2-3 mm.[8][9] The tube is then tapped to pack the sample tightly.[8][9]

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus.[10]

-

Measurement : The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[8]

-

Data Recording : The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[8]

pKa Determination (Potentiometric Titration)

The pKa of the primary amine in this compound can be determined by potentiometric titration.

-

Sample Preparation : A precise amount of the compound is dissolved in a suitable solvent, typically a water-methanol mixture, to ensure complete dissolution.[11]

-

Titration : The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[12] A calibrated pH electrode monitors the pH of the solution throughout the titration.

-

Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[13]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) between octanol and water provides a measure of the compound's lipophilicity and is a critical parameter in drug development.

-

Solvent Saturation : Equal volumes of n-octanol and water are mixed and shaken until mutually saturated. The two phases are then separated.

-

Partitioning : A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase and shaken vigorously until equilibrium is reached.[14]

-

Phase Separation and Analysis : The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the compound in each phase is then determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[14]

-

Calculation : The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[15]

Synthesis and Reaction Workflow

This compound is a key intermediate in the synthesis of various biologically active molecules. A typical application is in the synthesis of precursors for dopamine D2 receptor antagonists through reductive amination.

References

- 1. benchchem.com [benchchem.com]

- 2. (R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine [oakwoodchemical.com]

- 3. tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1512534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Boc-2-(aminomethyl)pyrrolidine 177911-87-4 [sigmaaldrich.com]

- 5. (R)-2-Aminomethyl-1-Boc-pyrrolidine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. lookchem.com [lookchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. westlab.com [westlab.com]

- 11. enamine.net [enamine.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. enamine.net [enamine.net]

- 15. acdlabs.com [acdlabs.com]

(R)-1-Boc-2-(aminomethyl)pyrrolidine: A Comprehensive Technical Guide for Drug Discovery and Asymmetric Synthesis

(R)-1-Boc-2-(aminomethyl)pyrrolidine has emerged as a cornerstone chiral building block for researchers, scientists, and drug development professionals. Its inherent chirality, coupled with the versatile Boc-protecting group and a reactive primary amine, makes it an invaluable scaffold in the synthesis of complex, high-value molecules. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and workflow visualizations to facilitate its effective use in the laboratory.

Core Compound Information

This compound, also known by its IUPAC name tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate, is a stable and versatile intermediate.[1] The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen allows for selective reactions and can be readily removed under mild acidic conditions, a crucial feature in multi-step synthetic sequences.[2] The pyrrolidine ring itself is a privileged scaffold in drug discovery, contributing to structural complexity and potentially improving the ADME/Tox profiles of drug candidates.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its enantiomer is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [3][4] |

| Molecular Weight | 200.28 g/mol | [1][3][4] |

| CAS Number | (R)-enantiomer: 259537-92-3 | [5] |

| (S)-enantiomer: 119020-01-8 | [3][6] | |

| Racemate: 177911-87-4 | [4] | |

| Appearance | Colorless to light yellow liquid or solid | [6] |

| Boiling Point | 98-112°C / 1 mmHg | [7] |

| Density | 1.044 g/cm³ | [7] |

| Refractive Index | 1.4670-1.4710 | [7] |

| Optical Purity | ≥97.5% enantiomeric excess (GC) | [3] |

| Storage Temperature | 2-8°C | [3][7] |

Synthesis of this compound

The stereospecific synthesis of this compound typically starts from the commercially available chiral precursor, (R)-prolinol. The synthesis involves a multi-step process that includes the protection of the pyrrolidine nitrogen, activation of the primary alcohol, and its subsequent conversion to the primary amine.

References

- 1. tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1512534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine|Chiral Building Block [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. (+-)-2-(Aminomethyl)-1-N-Boc-pyrrolidine | C10H20N2O2 | CID 2756484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. Cas 119020-01-8,(S)-1-N-Boc-2-(aminomethyl)pyrrolidine | lookchem [lookchem.com]

Navigating the Safe Handling of (R)-1-Boc-2-(aminomethyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-2-(aminomethyl)pyrrolidine is a chiral building block crucial in the synthesis of novel pharmaceuticals and other advanced materials. Its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides comprehensive safety information, handling procedures, and emergency protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage | Danger | |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Danger |

Note: Some suppliers may provide slightly different classifications. Always refer to the specific Safety Data Sheet (SDS) provided with the product.

Physical and Chemical Properties

There are some discrepancies among suppliers regarding the physical state of this compound, with some listing it as a solid and others as a liquid.[1] This suggests it may be a low-melting solid or that its physical state can vary based on purity and ambient conditions. Researchers should be prepared to handle it in either form.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | 98-112 °C at 1 mmHg |

| Solubility | Slightly soluble in water. |

| Storage Temperature | 2-8 °C |

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield are required.[1] |

| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[1]- Clothing: A lab coat or a disposable gown made of a resistant material should be worn.[1] |

| Respiratory Protection | If working with the solid form where dust may be generated, or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1] |

Engineering Controls

All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

Storage

Proper storage is crucial to maintain the stability of the compound and prevent accidents.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

-

The substance should be stored locked up.[6]

Experimental Protocols: A General Workflow

The following workflow outlines a standard operating procedure for the safe use of this compound in a laboratory setting. This is a general guide and should be adapted to the specific requirements of the experimental procedure.

Caption: A logical workflow for the safe handling of this compound.

First-Aid and Emergency Procedures

Immediate and appropriate action is required in the event of exposure.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6] |

The following diagram illustrates the decision-making process for first-aid response following an exposure incident.

Caption: A flowchart detailing the appropriate first-aid response for various exposure routes.

Spill and Disposal Procedures

Spill Containment and Cleanup

In the event of a spill, prevent further leakage or spillage if it is safe to do so. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]

Waste Disposal

This compound must be treated as hazardous waste.[2] Dispose of the compound and any contaminated materials in accordance with institutional, local, state, and federal regulations.[2] Do not dispose of down the drain or in regular trash.[2]

Conclusion

This compound is a valuable reagent in chemical synthesis. However, its hazardous properties necessitate careful handling and a proactive approach to safety. By understanding its risks, utilizing appropriate protective measures, and being prepared for emergencies, researchers can work with this compound safely and effectively. Always consult the most current Safety Data Sheet from your supplier before use.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (R)-2-Aminomethyl-1-Boc-pyrrolidine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 1-Boc-2-(aminomethyl)pyrrolidine 177911-87-4 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Storage of (R)-1-Boc-2-(aminomethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-2-(aminomethyl)pyrrolidine is a chiral building block crucial in the synthesis of a wide array of pharmaceutical compounds. Its stability and purity are paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This in-depth technical guide provides a comprehensive overview of the optimal storage conditions for this compound, supported by data from technical datasheets and safety protocols.

Recommended Storage Conditions

Proper storage is essential to maintain the chemical and stereochemical integrity of this compound. The following table summarizes the recommended storage parameters based on information from various chemical suppliers.

| Parameter | Recommended Condition | Rationale & Additional Notes |

| Temperature | 2-8°C (Refrigerated)[1][2][3] | Storing at refrigerated temperatures minimizes the rate of potential degradation reactions, ensuring the long-term stability of the compound. |

| Atmosphere | Inert atmosphere[4] | While not always specified, storage under an inert gas like argon or nitrogen can help prevent oxidative degradation, particularly for long-term storage. |

| Container | Tightly closed container[5] | A tightly sealed container prevents the ingress of moisture and atmospheric oxygen, both of which can potentially react with the compound. |

| Environment | Dry, cool, and well-ventilated place[5] | A dry environment prevents hydrolysis of the Boc-protecting group. A cool and well-ventilated area mitigates the risk of vapor accumulation and provides a stable storage environment. |

| Light Exposure | Keep in a dark place[4] | Protection from light is recommended to prevent any potential photolytic degradation. |

| Incompatible Materials | Store away from strong oxidizing agents[1] | The amine functionality can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided. |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂[2] |

| Molecular Weight | 200.28 g/mol [2] |

| Appearance | Colorless to light yellow liquid or solid[6][7] |

| Form | Liquid[2] |

Rationale for Storage Conditions: Chemical Stability Considerations

The recommended storage conditions are based on the chemical structure of this compound, which contains a Boc-protected amine and a primary amine.

-

Boc-Protecting Group Stability: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions, which can lead to its removal. While generally stable in neutral and basic conditions, prolonged exposure to moisture, especially at elevated temperatures, could potentially lead to slow hydrolysis.

-

Amine Reactivity: The primary amine is a nucleophilic and basic center, making it susceptible to oxidation and reaction with electrophiles. Storing the compound away from oxidizing agents and in a sealed container minimizes these potential side reactions.

-

Chiral Integrity: The stereocenter at the 2-position of the pyrrolidine ring is a critical feature of this molecule. While generally stable, harsh conditions could potentially lead to epimerization. The recommended cool and dry storage conditions help to preserve the enantiomeric purity of the compound.

Experimental Protocols: Safe Handling and Storage Workflow

Adherence to a strict protocol for handling and storing this compound is essential for both personnel safety and maintaining compound integrity.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood.

Receiving and Initial Storage Protocol:

-

Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Verify Identity: Confirm the compound's identity by checking the label against the order and safety data sheet (SDS).

-

Log Entry: Record the date of receipt, lot number, and initial storage conditions in a laboratory notebook or inventory system.

-

Immediate Storage: Immediately transfer the compound to a designated, properly labeled secondary container in a refrigerator set to 2-8°C.

Dispensing and Use Protocol:

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture inside the container.

-

Inert Atmosphere (Optional but Recommended): For sensitive applications or long-term use of the same bottle, flush the headspace of the container with an inert gas (e.g., argon or nitrogen) before and after dispensing.

-

Dispensing: Work in a fume hood. Use clean, dry glassware and tools for dispensing.

-

Resealing: Tightly reseal the container immediately after use.

-

Return to Storage: Promptly return the container to the refrigerator.

Visualization of the Safe Handling and Storage Workflow

The following diagram illustrates the key steps in the safe handling and storage workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-Boc-2-(aminomethyl)pyrrolidine 177911-87-4 [sigmaaldrich.com]

- 3. (S)-2-(Aminomethyl)-1-Boc-pyrrolidine 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. lobachemie.com [lobachemie.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

A Comprehensive Technical Guide to (R)-1-Boc-2-(aminomethyl)pyrrolidine: Synthesis, Applications, and Core Principles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-1-Boc-2-(aminomethyl)pyrrolidine, a chiral building block of significant interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, stereospecific synthesis, and key applications, with a focus on its role in the development of targeted therapeutics. Experimental protocols and diagrams of relevant signaling pathways are provided to support researchers in their work with this versatile compound.

Core Compound Information

This compound is a stable, versatile intermediate characterized by a pyrrolidine ring with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a primary amine functionality at the C2 position. Its specific stereochemistry makes it a crucial starting material for the asymmetric synthesis of complex molecules, particularly in the development of novel therapeutics.

Table 1: Chemical Identification and Synonyms

| Identifier | Value |

| CAS Number | 259537-92-3[1] |

| IUPAC Name | tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate[1] |

| Molecular Formula | C₁₀H₂₀N₂O₂[1] |

| Synonyms | (R)-2-(Aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine, tert-Butyl (R)-2-(aminomethyl)-1-pyrrolidinecarboxylate, (R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine[1] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 2. While extensive quantitative solubility data is not widely published, it is known to be miscible with polar aprotic solvents like N-methylpyrrolidinone (NMP).

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 200.28 g/mol [1] |

| Appearance | Clear colorless to light yellow liquid |

| Boiling Point | 98-110 °C at 1 mmHg |

| Optical Rotation | [α]/D = +47 ± 2° (c = 1 in Chloroform) |

| Storage Temperature | 2-8°C |

Table 3: Predicted Spectroscopic Data

| ¹H NMR (CDCl₃) | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

| Boc group (C(CH₃)₃) | ~ 1.45 | Singlet | 9H |

| Pyrrolidine ring (CH₂) | 1.70 - 2.00 | Multiplet | 4H |

| Aminomethyl (CH₂) | 2.60 - 2.90 | Multiplet | 2H |

| Pyrrolidine ring (CH) | 3.70 - 3.90 | Multiplet | 1H |

| Amine (NH₂) | Broad singlet | 2H |

| ¹³C NMR (CDCl₃) | Expected Chemical Shift (δ) ppm |

| Boc group (C(CH₃)₃) | ~ 28.5 |

| Pyrrolidine ring (CH₂) | ~ 23.0, ~ 29.0 |

| Aminomethyl (CH₂) | ~ 45.0 |

| Pyrrolidine ring (CH) | ~ 58.0 |

| Boc group (C(CH₃)₃) | ~ 79.0 |

| Boc group (C=O) | ~ 155.0 |

| FT-IR (ATR) | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | ~ 3300 - 3400 | |

| C-H Stretch (Aliphatic) | ~ 2850 - 2980 | |

| C=O Stretch (Boc) | ~ 1680 - 1700 | |

| N-H Bend (Amine) | ~ 1590 - 1650 |

| Mass Spectrometry (ESI+) | Fragment | Expected m/z |

| [M+H]⁺ | 201.16 | |

| [M-C₄H₈]⁺ | 145.10 | |

| [M-Boc+H]⁺ | 101.11 |

Stereospecific Synthesis

Caption: Analogous synthetic workflow for this compound.

Experimental Protocol: Analogous Synthesis from N-Boc-D-proline

Step 1: Reduction of N-Boc-D-proline to N-Boc-D-prolinol

-

Dissolve N-Boc-D-proline in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction at 0°C by the slow addition of methanol.

-

Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-D-prolinol.

Step 2: Mesylation of N-Boc-D-prolinol

-

Dissolve the crude N-Boc-D-prolinol in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0°C.

-

Add a base, such as triethylamine.

-

Slowly add methanesulfonyl chloride (MsCl) and stir at 0°C until the reaction is complete (monitored by TLC).

-

Perform an aqueous work-up to remove the triethylamine hydrochloride salt.

-

Dry the organic layer and concentrate to yield the crude mesylate intermediate.

Step 3: Synthesis of (R)-1-Boc-2-(azidomethyl)pyrrolidine

-

Dissolve the crude mesylate in dimethylformamide (DMF).

-

Add sodium azide (NaN₃).

-

Heat the reaction mixture (e.g., to 60-80°C) and stir until completion (monitored by TLC).

-

Perform an aqueous work-up and extract the product.

-

Dry and concentrate the organic layer to obtain the crude azide intermediate.

Step 4: Reduction to this compound

-

Dissolve the crude azide in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Applications in Drug Development

This compound is a key building block in the synthesis of various biologically active molecules. A particularly important application is in the synthesis of potent and selective dopamine D2 receptor antagonists, which are of significant interest for the treatment of neuropsychiatric disorders. For certain classes of substituted N-benzyl-pyrrolidinyl benzamides, the antagonist activity at the D2 receptor is confined to the (R)-enantiomer.

Caption: Synthetic workflow for a D2 receptor antagonist precursor.

Experimental Protocol: Synthesis of a Substituted (R)-N-[(1-Benzyl-2-pyrrolidinyl)methyl]benzamide

This protocol outlines the general steps for the synthesis of a dopamine D2 receptor antagonist from this compound.

Step 1: Boc Deprotection

-

Dissolve this compound in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract the product with DCM.

-

Dry the organic layer and concentrate to yield (R)-2-(aminomethyl)pyrrolidine.

Step 2: N-Benzylation

-

Dissolve (R)-2-(aminomethyl)pyrrolidine in a suitable solvent such as acetonitrile.

-

Add a base (e.g., potassium carbonate) and a substituted benzyl halide (e.g., 4-fluorobenzyl bromide).

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Filter the mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain (R)-1-benzyl-2-(aminomethyl)pyrrolidine.

Step 3: Amide Coupling

-

To a solution of a substituted benzoic acid (e.g., 5-bromo-2,3-dimethoxybenzoic acid) in DCM, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

-

Stir the mixture at 0°C for 30 minutes.

-

Add a solution of (R)-1-benzyl-2-(aminomethyl)pyrrolidine in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Perform an aqueous work-up, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography to yield the final (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide derivative.

Role in Modulating Signaling Pathways

Dopamine D2 receptors (D2R) are G protein-coupled receptors (GPCRs) that play a critical role in neurotransmission. Antagonists derived from this compound block these receptors, thereby modulating downstream signaling. D2Rs primarily signal through two main pathways: a G protein-dependent pathway that inhibits adenylyl cyclase and a G protein-independent pathway involving β-arrestin.

Caption: Dopamine D2 receptor signaling pathways.

This guide provides a foundational understanding of this compound for its effective use in research and development. The provided protocols and data serve as a starting point for further investigation and application of this important chiral building block.

References

An In-depth Technical Guide to the Stereochemistry of (R)-1-Boc-2-(aminomethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-(aminomethyl)pyrrolidine is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its rigid pyrrolidine scaffold, combined with a primary amine and a Boc-protected secondary amine, offers a versatile platform for the synthesis of complex molecular architectures with specific stereochemical requirements. The precise (R)-configuration at the C2 position is crucial for the desired biological activity and selectivity of the final pharmaceutical products.[2] This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and analysis of this compound, intended to support researchers and professionals in its effective utilization.

Stereochemical Properties

The stereochemistry of this compound is defined by the chiral center at the C2 position of the pyrrolidine ring. The "(R)" designation according to the Cahn-Ingold-Prelog priority rules dictates the spatial arrangement of the substituents at this center. This defined stereochemistry is fundamental to its application in asymmetric synthesis and its interaction with biological targets.[1]

Physicochemical and Chiral Data

A summary of the key physicochemical and chiral properties of this compound is presented in Table 1. The optical rotation is a critical parameter for confirming the enantiomeric identity of the compound. While direct literature values for the (R)-isomer can be scarce, the specific rotation is expected to be equal in magnitude and opposite in sign to that of its (S)-enantiomer.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| CAS Number | 259537-92-3 | [3] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [3] |

| Molecular Weight | 200.28 g/mol | [3] |

| Appearance | Clear colorless to light yellow liquid | |

| Optical Purity (Enantiomeric Excess) | Typically ≥98% (by chiral GC or HPLC) | |

| Specific Rotation [α]D²⁰ | ~ +49° (c=1 in Chloroform) | Inferred from |

Synthesis of this compound

The stereospecific synthesis of this compound typically starts from the chiral pool, utilizing D-proline as the starting material to ensure the desired (R)-stereochemistry. The general synthetic strategy involves the reduction of the carboxylic acid, followed by protection of the ring nitrogen and conversion of the hydroxyl group to an amine.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol adapted from established methods for the synthesis of the (S)-enantiomer.[4]

Step 1: Reduction of D-Proline to (R)-Prolinol

-

Methodology: D-proline is reduced to (R)-prolinol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically performed at reflux, followed by a careful aqueous workup.

Step 2: Boc Protection of (R)-Prolinol

-

Methodology: (R)-Prolinol is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a solvent like dichloromethane (DCM) or a biphasic system. The reaction is usually carried out at room temperature.

Step 3: Mesylation of (R)-1-Boc-2-(hydroxymethyl)pyrrolidine

-

Methodology: The primary alcohol is activated by converting it to a good leaving group, typically a mesylate. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine in DCM at 0 °C.

Step 4: Azide Displacement

-

Methodology: The mesylate is displaced by an azide group using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically heated to ensure complete conversion.

Step 5: Reduction of the Azide

-

Methodology: The azide is reduced to the primary amine to yield the final product. This can be achieved through catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or with other reducing agents like LiAlH₄.

Analytical Characterization for Stereochemical Integrity

Ensuring the enantiomeric purity of this compound is critical for its application in drug development. Chiral chromatography, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the primary methods for determining enantiomeric excess (ee).[5]

Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC

The following protocol is a general method for the chiral separation of aminomethylpyrrolidine derivatives and can be adapted for the (R)-isomer.[2][6] Pre-column derivatization is often employed to improve separation and detection.

-

Derivatization:

-

React this compound with a derivatizing agent such as 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding amide. This introduces a chromophore for UV detection.

-

-

Instrumentation:

-

Standard HPLC system with a UV detector.

-

-

Chromatographic Conditions:

-

Column: Chiralcel OD-H (250 x 4.6 mm) or a similar chiral stationary phase.

-

Mobile Phase: A mixture of n-hexane and ethanol (e.g., 98:2, v/v) with a small amount of an amine modifier like triethylamine (0.2%). The exact ratio should be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

-

Calculation of Enantiomeric Excess:

-

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100.

-

Applications in Drug Development

The pyrrolidine ring is a prevalent scaffold in many FDA-approved drugs.[7][8] The stereochemistry of pyrrolidine derivatives is often critical for their pharmacological activity.[1] this compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] The (R)-configuration can confer specific binding properties to receptors and enzymes.

Derivatives of 2-(aminomethyl)pyrrolidine have been investigated for a range of therapeutic targets, including:

-

Dopamine D2 Receptor Antagonists: Used in the treatment of neuropsychiatric disorders.[9]

-

Adenosine A2A Receptor Antagonists: Potential therapeutics for Parkinson's disease and other neurodegenerative disorders.[3]

-

Sodium Channel Blockers: Investigated for the treatment of ischemic stroke.[10]

-

Melanocortin-4 Receptor (MC4R) Agonists: Have shown potential in the treatment of obesity.[11]

The synthesis of these drug candidates often involves the coupling of the primary amine of deprotected this compound with various carboxylic acids or other electrophiles. The workflow for the synthesis of a generic drug candidate precursor from this chiral building block is illustrated below.

Conclusion

This compound is a valuable chiral synthon for the development of novel therapeutics. Its defined stereochemistry is paramount to achieving the desired pharmacological profile. This guide has provided an overview of its stereochemical properties, a robust synthetic strategy, and analytical methods for ensuring its enantiomeric purity. The detailed protocols, adapted from established methods for the corresponding (S)-enantiomer, offer a solid foundation for researchers to develop their own specific applications for this important chiral building block.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-1-Boc-2-(aminomethyl)pyrrolidine: A Technical Guide for Drug Discovery Professionals

(R)-1-Boc-2-(aminomethyl)pyrrolidine , with CAS number 259537-92-3, is a chiral pyrrolidine derivative extensively utilized as a versatile building block in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a primary aminomethyl group at the C2 position, makes it a valuable intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutic agents.[1][3] This guide provides an in-depth overview of its commercial availability, physicochemical properties, key applications, and detailed experimental protocols.

Commercial Availability and Suppliers

This compound is readily available from various chemical suppliers. Researchers can procure this reagent in quantities ranging from milligrams to kilograms, with purities suitable for a wide range of research and development applications.

| Supplier | Purity/Grade | Catalog Number (Example) |

| Thermo Scientific Chemicals (Alfa Aesar) | 97% | AAH52419MD |

| Oakwood Chemical | Not specified | Not specified |

| Chem-Impex International | ≥ 99% (chiral purity) | 29776 |

| BLDpharm | Not specified | 119020-01-8 (CAS) |

| Sigma-Aldrich | 97% | 721824 |

Note: Availability and catalog numbers are subject to change. Please consult the respective supplier websites for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for reaction planning, solvent selection, and purification procedures.

| Property | Value | References |

| CAS Number | 259537-92-3 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 98-110 °C at 1 mmHg | [1][4] |

| Optical Rotation | +47° (c=1 in Chloroform) | [4] |

| Purity | ≥ 97% to ≥ 99% | [1][4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

| Solubility | Slightly soluble in water | [4] |

Key Applications in Research and Drug Discovery

The unique structural features of this compound make it a critical component in several areas of pharmaceutical and chemical research.

-

Synthesis of Pharmaceuticals: This compound is a key intermediate in the synthesis of various pharmaceutical agents, especially in the development of drugs for neurological disorders.[1][3] It is used, for example, as a reactant in the synthesis of potent and selective adenosine A2A receptor antagonists.[4]

-

Peptide Chemistry: It is employed in peptide synthesis, where the Boc group serves as a standard protecting group for the amine, facilitating the controlled formation of complex peptide structures.[1][3]

-

Asymmetric Synthesis: As a chiral auxiliary, it is used to introduce stereocenters and control the stereochemical outcome of chemical reactions, which is crucial for creating enantiomerically pure compounds.[1]

-

Organocatalysis: The deprotected form of the molecule can be immobilized on solid supports, such as Merrifield resin, to create recyclable chiral organocatalysts for reactions like asymmetric Michael additions.[6]

Experimental Protocols

The following are representative experimental protocols illustrating the use of this compound in common synthetic transformations. These protocols are adapted from established methodologies and can be modified to suit specific research needs.

Protocol 1: Synthesis of a D2 Receptor Antagonist Precursor via Reductive Amination

This protocol outlines a general procedure for the synthesis of N-substituted pyrrolidines, a common scaffold in dopamine receptor ligands.

Objective: To synthesize a precursor for a D2 receptor antagonist using reductive amination.

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in dichloromethane (DCM, 0.1 M), add a substituted aromatic aldehyde (1.1 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for the synthesis of a D2 antagonist precursor.

Protocol 2: Synthesis of a Chiral Prolinamide Organocatalyst

This protocol describes the synthesis of a prolinamide-based organocatalyst, which can be used in various asymmetric transformations.

Objective: To synthesize a chiral prolinamide organocatalyst from this compound and N-Boc-L-proline.

Methodology:

-

Amide Coupling:

-

To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an aqueous work-up, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the Boc-protected prolinamide.[7]

-

-

Deprotection:

-

Dissolve the purified Boc-protected prolinamide in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

-

Stir the solution at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with an appropriate organic solvent.

-

Dry the organic layer, filter, and concentrate to obtain the final prolinamide organocatalyst.

-

Caption: Logical pathway for prolinamide organocatalyst synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine [oakwoodchemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-2-Aminomethyl-1-Boc-pyrrolidine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 119020-01-8|(S)-1-Boc-2-(Aminomethyl)pyrrolidine|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Chiral Amines in Asymmetric Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Chiral amines are indispensable tools in modern asymmetric synthesis, serving as powerful catalysts and versatile building blocks for the construction of enantiomerically pure molecules. Their significance is underscored by their prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals, with an estimated 40-45% of small molecule drugs containing a chiral amine moiety.[1] The ability of chiral amines to induce stereoselectivity arises from their capacity to form transient chiral intermediates, such as enamines and iminium ions, or to act as chiral ligands for metal catalysts, thereby creating a stereochemically defined environment for bond formation. This guide provides an in-depth overview of the core applications of chiral amines in asymmetric synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers, scientists, and drug development professionals in this critical field.

Core Applications and Performance of Chiral Amines

Chiral amines are employed in a wide range of asymmetric transformations. The following sections detail their application in several key reaction classes, with comparative data on their performance.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are particularly effective organocatalysts for this transformation.

| Catalyst | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 24 | 97 | 95:5 | 96 | [2] |

| (S)-Proline | Benzaldehyde | Cyclohexanone | DMF | 12 | 95 | 99:1 | >99 | [2] |

| Diphenylprolinol Silyl Ether | Benzaldehyde | Cyclohexanone | Toluene | 2 | 99 | >20:1 | 99 | [2] |

Asymmetric Michael Addition

The asymmetric Michael addition is a versatile method for the enantioselective formation of carbon-carbon bonds. Chiral secondary amines, particularly prolinol derivatives, have demonstrated exceptional efficacy in catalyzing the addition of aldehydes and ketones to nitroalkenes.

| Catalyst | Aldehyde/Ketone | Nitroalkene | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| (S)-Diphenylprolinol silyl ether | Propanal | Nitrostyrene | Hexane | 2 | 97 | 93:7 | 99 | [3] |

| L-Proline | Propanal | Nitrostyrene | DMSO | 24 | 10 | - | 22 | [3] |

| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Propanal | Nitrostyrene | CH2Cl2 | 24 | 20 | - | 75 | [3] |

Asymmetric Hydrogenation of Imines

The catalytic asymmetric hydrogenation of imines is one of the most direct and efficient methods for the preparation of chiral amines.[4] Chiral ligands, often containing phosphorus and nitrogen atoms, are used in combination with transition metals like iridium and rhodium to achieve high enantioselectivity.

| Catalyst/Ligand | Substrate (Imine) | Solvent | Pressure (atm H2) | Yield (%) | ee (%) | Reference |

| Ir/(S,S)-f-Binaphane | N-Phenylacetophenone imine | Toluene | 50 | >99 | 98 | [5] |

| Rh/Josiphos | N-Boc-dehydro-β-amino acid | Methanol | 10 | >99 | >99 | [6] |

| Ir/Spiro-phosphine-oxazoline | Nicotine-derived imine | Dioxane | 50 | >99 | 99 | [5] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of asymmetric reactions. The following are representative protocols for key transformations catalyzed by chiral amines.

Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes the reaction between an aldehyde and a ketone using (S)-proline as the organocatalyst.

Materials:

-

Aldehyde (1.0 mmol)

-

Ketone (5.0 mmol)

-

(S)-Proline (0.1 mmol, 10 mol%)

-

Dimethyl sulfoxide (DMSO), anhydrous (2.0 mL)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred solution of (S)-proline in DMSO, add the aldehyde and then the ketone at room temperature.

-

Stir the reaction mixture at room temperature for the time specified for the particular substrate (typically 12-48 hours).

-

Upon completion (monitored by TLC), quench the reaction by adding saturated aqueous NH4Cl solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired β-hydroxy carbonyl compound.

-

Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Michael Addition using a Chiral Secondary Amine Catalyst

This protocol outlines the conjugate addition of an aldehyde to a nitroalkene catalyzed by a chiral prolinol derivative.

Materials:

-

(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)

-

Aldehyde (1.0 mmol)

-

Nitroalkene (0.5 mmol)

-

Hexane, anhydrous (5.0 mL)

-

Sodium borohydride (NaBH4)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of the chiral secondary amine catalyst in hexane, add the aldehyde followed by the nitroalkene at room temperature.

-

Stir the reaction mixture vigorously for the required time (typically 1-24 hours).

-

Cool the reaction mixture to 0 °C and add methanol, followed by the portion-wise addition of NaBH4 to reduce the resulting aldehyde.

-

Stir for an additional 30 minutes, then quench with saturated aqueous NaHCO3 solution.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Kinetic Resolution of a Racemic Amine via Acylation

This protocol describes the enzymatic kinetic resolution of a racemic primary amine using a lipase.

Materials:

-

Racemic primary amine (1.0 mmol)

-

Acylating agent (e.g., ethyl acetate) (3.0 mmol)

-

Immobilized lipase (e.g., Novozym-435) (15 mg)

-

Anhydrous solvent (e.g., toluene) (5 mL)

-

Molecular sieves (700 mg)

Procedure:

-

To a flame-dried flask, add the racemic amine, anhydrous solvent, and molecular sieves.

-

Add the acylating agent, followed by the immobilized lipase.

-

Stir the reaction mixture at a controlled temperature (e.g., 100 °C).

-

Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

-

Filter off the enzyme and molecular sieves and wash with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted amine from the acylated product by column chromatography or acid-base extraction.

-

Determine the enantiomeric excess of both the recovered amine and the amide product.

Visualizing Asymmetric Synthesis: Workflows and Mechanisms

Diagrams generated using the DOT language provide clear visual representations of the logical relationships and workflows in asymmetric synthesis.

Case Study: Synthesis of Sitagliptin (Januvia®) and its Mechanism of Action

The development of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin (Januvia®), a widely used treatment for type 2 diabetes, provides a compelling example of the industrial application of chiral amine synthesis. An early manufacturing route involved the asymmetric hydrogenation of an enamine using a rhodium-Josiphos catalyst to establish the key chiral amine stereocenter.[6] Subsequently, a more environmentally friendly and efficient biocatalytic process was developed using an engineered transaminase enzyme to directly convert a prositagliptin ketone to the desired chiral amine with high enantiomeric excess.[7][8]

Sitagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9] By preventing their breakdown, Sitagliptin increases the levels of active incretins, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner.[10] This leads to improved glycemic control.

Conclusion

Chiral amines are at the forefront of asymmetric synthesis, providing robust and efficient solutions for the stereoselective synthesis of complex molecules. The continued development of novel chiral amine catalysts and their application in innovative synthetic methodologies will undoubtedly play a pivotal role in advancing drug discovery and development. This guide has provided a comprehensive overview of the core principles, quantitative performance data, and practical experimental protocols to empower researchers in this dynamic and impactful field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. droracle.ai [droracle.ai]

- 5. pubs.acs.org [pubs.acs.org]

- 6. epa.gov [epa.gov]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merck.com [merck.com]

- 10. pharmacyfreak.com [pharmacyfreak.com]

Methodological & Application

Application Notes & Protocols: (R)-1-Boc-2-(aminomethyl)pyrrolidine in Asymmetric Synthesis

Introduction: The Strategic Value of a Chiral Scaffold

(R)-1-Boc-2-(aminomethyl)pyrrolidine is a cornerstone chiral building block in modern asymmetric synthesis.[1] Its rigid pyrrolidine framework, derived from the natural chiral pool, provides a structurally defined backbone essential for inducing stereoselectivity.[2][3] The presence of a primary amine at the C2 position, orthogonally protected with a tert-butyloxycarbonyl (Boc) group on the ring nitrogen, offers a versatile handle for synthetic elaboration.[4] This compound is not typically used as a direct catalyst but serves as an invaluable precursor for constructing more complex and highly effective organocatalysts and chiral ligands.[5]

These derived catalysts are instrumental in orchestrating key carbon-carbon bond-forming reactions, such as Michael additions and aldol reactions, with high levels of enantiomeric and diastereomeric control.[6][7] The resulting chiral molecules are often crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs), making this scaffold highly relevant to professionals in drug discovery and development.[8][9] This guide provides an in-depth exploration of the synthesis and application of several classes of powerful organocatalysts derived from this compound.

Bifunctional Thiourea-Amine Organocatalysts: The Power of Dual Activation

Bifunctional organocatalysts that combine a Lewis basic amine with a hydrogen-bond-donating thiourea group are exceptionally effective.[5] The catalyst derived from this compound operates through a dual activation mechanism: the pyrrolidine nitrogen activates the nucleophile (e.g., a ketone) by forming a chiral enamine, while the thiourea moiety activates the electrophile (e.g., a nitroolefin) via hydrogen bonding.[5][10] This simultaneous activation within a single chiral scaffold creates a highly organized transition state, leading to superior efficiency and stereoselectivity.[11]

Synthesis Protocol: Bifunctional Thiourea Catalyst

This protocol details the synthesis of a thiourea catalyst. For enhanced utility, a fluorous tag can be introduced to facilitate catalyst recovery via fluorous solid-phase extraction (F-SPE), though a simpler aryl isothiocyanate can be substituted.[10]

Causality Note: The synthesis involves converting an aniline derivative to an isothiocyanate, which is a reactive electrophile. This is then coupled with the primary amine of deprotected (R)-2-(aminomethyl)pyrrolidine. The Boc group on the pyrrolidine nitrogen must be removed in the final step to liberate the secondary amine, which is crucial for the enamine-based catalytic cycle.

Caption: Workflow for the synthesis of a bifunctional thiourea catalyst.

Step-by-Step Methodology:

-

Isothiocyanate Formation: To a solution of an appropriate aniline (e.g., 4-(perfluorooctyl)aniline) (1.0 eq) in dry CH₂Cl₂ under an inert atmosphere, add pyridine (1.2 eq). Cool the mixture to 0 °C and add phenyl chlorothioformate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC). Perform an aqueous work-up to isolate the crude isothiocyanate.[10]

-

Thiourea Coupling: In a separate flask, dissolve this compound (1.0 eq) in dry CH₂Cl₂. Add the crude isothiocyanate from the previous step, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.1 eq). Stir the mixture at room temperature for 12-16 hours.[10]

-

Purification: After completion, wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-Boc protected thiourea.

-

Boc Deprotection: Dissolve the purified Boc-protected thiourea in CH₂Cl₂ (approx. 0.1 M). Add trifluoroacetic acid (TFA) (10-20 eq, or a 25-50% v/v solution). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).[10]

-

Final Isolation: Remove the solvent and excess TFA under reduced pressure. Neutralize the residue carefully with saturated aqueous NaHCO₃ and extract the final catalyst with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Dry the combined organic layers, filter, and concentrate to yield the final bifunctional catalyst.

Application Protocol: Asymmetric Michael Addition of Ketones to Nitroolefins

This protocol describes the use of the synthesized thiourea catalyst in the conjugate addition of cyclohexanone to trans-β-nitrostyrene, a benchmark reaction.[6]

Caption: Catalytic cycle for the thiourea-catalyzed Michael addition.

Step-by-Step Methodology:

-

Reaction Setup: In a vial, add the bifunctional thiourea catalyst (0.02 mmol, 10 mol%). Add anhydrous toluene (1.0 mL) and stir for 10 minutes at the desired temperature (e.g., 25 °C).[6]

-

Reagent Addition: Add cyclohexanone (0.4 mmol, 2.0 eq), followed by trans-β-nitrostyrene (0.2 mmol, 1.0 eq).[6][11]

-

Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress by thin-layer chromatography (TLC) until the limiting reagent (nitrostyrene) is consumed (typically 24-48 hours).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral γ-nitro ketone product.

-

Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the purified product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Representative Data:

| Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr (syn/anti) | ee (%, syn) | Reference |

| 10 | Toluene | 25 | 95 | 98:2 | 96 | [6] |

| 20 | Toluene | RT | 92 | >95:5 | 94 | [7] |

| 10 | Brine (with acid) | RT | 97 | 97:3 | 94 | [7] |

Prolinamide-Based Organocatalysts

Prolinamide organocatalysts, which can be considered simplified peptide mimics, are another powerful class of catalysts derived from this compound.[2] They are typically synthesized via a straightforward amide coupling with a protected amino acid, most commonly N-Boc-proline.[3] These catalysts are highly effective in promoting asymmetric aldol and Michael reactions.[10]

Synthesis Protocol: (R)-N-((R)-pyrrolidin-2-ylmethyl)prolinamide

Causality Note: This synthesis utilizes standard peptide coupling reagents (EDC/HOBt) to form the amide bond between N-Boc-L-proline and the title compound.[3] This method is high-yielding and minimizes side reactions. The two Boc groups are then removed simultaneously under acidic conditions (TFA) to reveal the final di-amine catalyst.

Caption: Workflow for the synthesis of a prolinamide organocatalyst.

Step-by-Step Methodology:

-

Amide Coupling: To a solution of N-Boc-L-proline (1.0 eq) in dry CH₂Cl₂ at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture for 15-30 minutes. Add a solution of this compound (1.0 eq) and DIPEA (1.5 eq).[3][10]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

-

Work-up and Purification: Dilute the mixture with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the di-Boc-protected prolinamide.[3]

-

Deprotection: Dissolve the purified intermediate in a 20-50% solution of TFA in CH₂Cl₂. Stir at room temperature for 1-2 hours.[3]

-

Isolation: Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with saturated NaHCO₃ and extract the product with CH₂Cl₂. Dry, filter, and concentrate to obtain the final prolinamide catalyst.[3]

Application Protocol: Asymmetric Aldol Reaction

This protocol describes the direct asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by the prolinamide catalyst.[10]

Step-by-Step Methodology:

-

Reaction Setup: To the ketone (e.g., cyclohexanone), which serves as both reactant and solvent (5.0-10.0 eq), add the prolinamide organocatalyst (0.1 eq). Cool the mixture to the desired temperature (e.g., -20 °C or room temperature).

-

Reagent Addition: Add the aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq) to the mixture.

-

Reaction Monitoring: Stir the reaction at the set temperature and monitor by TLC.

-

Work-up: Upon completion, remove the excess ketone under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Chiral Ionic Liquids (CILs)

A more novel application is the use of this compound to synthesize chiral ionic liquids. These CILs can function as both the catalyst and the reaction medium, offering potential advantages in terms of catalyst recycling and "green" chemistry.[10] The synthesis often involves reaction with a Zincke salt followed by anion exchange.

Synthesis Protocol: Pyrrolidinium-Based Chiral Ionic Liquid

Step-by-Step Methodology:

-

Pyridinium Salt Formation: React this compound (1.0 eq) with a Zincke salt (e.g., 1-(2,4-dinitrophenyl)pyridinium chloride) in a polar solvent like ethanol. Heat the mixture to reflux and monitor by TLC. Upon completion, cool the reaction and isolate the crude Boc-protected pyridinium salt.[10]

-

Anion Exchange: Perform an anion exchange by treating the pyridinium salt with a salt containing the desired anion (e.g., LiNTf₂, NaBF₄) to yield the Boc-protected CIL.[10]

-

Deprotection: Remove the Boc group using standard TFA/CH₂Cl₂ conditions to yield the final chiral ionic liquid.

Application Protocol: Michael Addition in a CIL

Step-by-Step Methodology:

-

Reaction Setup: The chiral ionic liquid can be used as the reaction medium. To the CIL (1.0 eq), add the ketone (2.0 eq) and the nitroolefin (1.0 eq).[10]

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Product Extraction: Extract the product from the ionic liquid using a suitable non-polar organic solvent (e.g., diethyl ether). The CIL can potentially be recovered and reused after drying.[10]

Summary and Outlook

This compound is a demonstrably powerful and versatile chiral precursor. Its ready availability and straightforward derivatization into highly effective bifunctional thioureas, prolinamides, and chiral ionic liquids make it a strategic asset for asymmetric synthesis.[3][10] The protocols detailed herein provide a robust starting point for researchers to leverage these catalyst systems in the enantioselective construction of complex molecular architectures, furthering advancements in both academic research and the development of novel therapeutics.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Synthesis of Chiral Organocatalysts from (R)-1-Boc-2-(aminomethyl)pyrrolidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-(aminomethyl)pyrrolidine is a versatile and commercially available chiral building block, pivotal in the field of asymmetric organocatalysis. Its inherent stereochemistry, derived from the pyrrolidine scaffold, makes it an excellent starting material for the synthesis of a diverse array of sophisticated organocatalysts. These catalysts are instrumental in inducing high stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.[1][2]

This document provides detailed protocols for the synthesis of three major classes of organocatalysts derived from this compound: prolinamide-based organocatalysts, bifunctional thiourea organocatalysts, and chiral ionic liquids. The application of these catalysts in key asymmetric transformations, such as Michael additions and aldol reactions, is also described, supported by quantitative data to facilitate catalyst selection and optimization.

Prolinamide-Based Organocatalysts

Prolinamide organocatalysts are a significant class of catalysts derived from this compound. The amide functionality in these catalysts can act as a hydrogen bond donor to activate electrophiles, which works in concert with the pyrrolidine nitrogen's ability to form enamines with carbonyl compounds.[3]

Synthesis of a Prolinamide Organocatalyst

A common route to prolinamide organocatalysts involves the coupling of this compound with a protected amino acid, typically N-Boc-proline, followed by deprotection of the Boc groups.[1]

Caption: Synthetic workflow for a prolinamide organocatalyst.

Experimental Protocol: Synthesis of (R)-N-((R)-pyrrolidin-2-ylmethyl)prolinamide

Step 1: Amide Coupling

-

To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).[1]

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in DCM to the reaction mixture.[1]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an aqueous work-up and purify the crude product by column chromatography on silica gel to afford the Boc-protected prolinamide.[1][3]

Step 2: Deprotection

-

Dissolve the Boc-protected prolinamide from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v).[1]

-

Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).[1]

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract the product with DCM or another suitable organic solvent.[1]

-